molecular formula C10H14S B146185 4-tert-Butylthiophenol CAS No. 2396-68-1

4-tert-Butylthiophenol

Cat. No. B146185
CAS RN: 2396-68-1
M. Wt: 166.29 g/mol
InChI Key: GNXBFFHXJDZGEK-UHFFFAOYSA-N
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Patent
US04304735

Procedure details

A mixture of 1285 grams (5.8 moles) of tert-butyl 4-(tert-butyl)phenyl sulfide (from replicates of EXAMPLE III) 1040 grams (9.5 moles) of thiophenol, and 350 grams of boron trifluoride-phosphoric acid complex was heated slowly to 90° C. The reaction mixture was stirred at 90° C. for four hours, cooled to 25° C., the organic layer was separated from the lower catalyst layer and added to 500 ml of toluene. This toluene solution was washed five times with 1000-ml portions of water, dried with magnesium sulfate, and then concentrated in vacuo. The residue was distilled through a 10-tray column to give 1250 grams (65% yield) of p-(tert-butyl)thiophenol, b.p. 58°-60°/1.0 mm. The nmr spectrum supported the proposed structure. A residue of 285 grams of 4-(tert-butyl)phenyl tert-butyl sulfide was obtained.
Quantity
1285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]C(C)(C)C)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C1(S)C=CC=CC=1>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([SH:11])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1285 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the lower catalyst layer
ADDITION
Type
ADDITION
Details
added to 500 ml of toluene
WASH
Type
WASH
Details
This toluene solution was washed five times with 1000-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled through a 10-tray column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 1250 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 129.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.